molecular formula C21H23N5O2 B2402262 5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921849-08-3

5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2402262
CAS No.: 921849-08-3
M. Wt: 377.448
InChI Key: XXOLFYDRLFFRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[4,3-c]pyridin-3-one core, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridin-3-one core, followed by the addition of the various substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Approaches

    This compound is synthesized through processes like Michael addition, Mannich reaction, and Dieckmann condensation, starting from simple materials. This efficient route leads to novel functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides (Revanna, Raghavendra, Nandeesh, Bhadregowda, Rangappa, Mantelingu, 2013).

  • Structural Analysis

    Research into the structure of related compounds shows that these can exist in various forms, including zwitterions, and their stability can vary between crystal and solution forms. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Gubaidullin, Nabiullin, Kharlamov, Buzykin, 2014).

Applications in Material Science

  • Optical Properties and Device Fabrication: Compounds structurally similar to 5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one have been studied for their optical properties. Such studies are pivotal for applications in material science, particularly in the development of photovoltaic devices and other electronic materials (El-Menyawy, Zedan, Nawar, 2019).

Potential Medicinal Chemistry Applications

  • Synthesis of Anticancer and Anti-Inflammatory Agents: While explicitly excluding drug use and dosage information, it's noteworthy that related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. This indicates a potential avenue for medicinal chemistry applications of similar compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, Ben Jannet, 2016).

Antimicrobial Research

  • Antimicrobial Properties: Research has been conducted on pyrazolopyrimidine derivatives, revealing significant antimicrobial activity. This suggests that similar compounds, like the one , could be explored for antimicrobial applications (Rahmouni, Romdhane, Ben Said, Majouli, Jannet, 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation.

Mode of Action

Compounds with similar structures have been found to exhibit strong π-accepting character . This suggests that the compound might interact with its targets through π-π interactions, which could lead to changes in the target’s function.

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer.

Pharmacokinetics

Similar compounds have been found to exhibit significant cytotoxic activities against various cell lines , suggesting good bioavailability.

Result of Action

Similar compounds have been found to cause significant alterations in cell cycle progression and induce apoptosis within cells .

Properties

IUPAC Name

7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-3-9-24-14-17(20(27)25-12-10-23(2)11-13-25)19-18(15-24)21(28)26(22-19)16-7-5-4-6-8-16/h3-8,14-15H,1,9-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOLFYDRLFFRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.